molecular formula C5H4N2O2S B2380593 3-Sulfanylpyrazine-2-carboxylic acid CAS No. 36931-81-4

3-Sulfanylpyrazine-2-carboxylic acid

Cat. No. B2380593
CAS RN: 36931-81-4
M. Wt: 156.16
InChI Key: XHQFBKFXVAFWIU-UHFFFAOYSA-N
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Description

3-Sulfanylpyrazine-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has the molecular formula C5H4N2O2S .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with a sulfanyl group and a carboxylic acid group attached . The molecular weight is 156.16246 .

Scientific Research Applications

Antimicrobial Properties

3-Sulfanylpyrazine-2-carboxylic acid derivatives have been investigated for their potential antimicrobial properties. One study focused on their radical-ionic coupling, resulting in a series of derivatives evaluated as antifungal agents and new antituberculotics. These derivatives demonstrated preliminary in vitro antimycobacterial activity against the virulent Mycobacterium tuberculosis H(37)Rv, with some compounds showing up to 100% growth inhibition at a concentration of 6.25 microg/mL. The study also discussed the structure-activity relationships among the chemical structure, physical properties, and the biological activities of these compounds (Jampílek, Doležal, & Buchta, 2007).

Catalytic Applications in Organic Synthesis

The acid has also been involved in the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety. These novel compounds were utilized as catalysts in the synthesis of various organic compounds such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. The study emphasized the mild and biological-based nature of these catalysts, highlighting their potential applications in green chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Structural Analysis and Interactions

A detailed structural analysis of 3-Aminopyrazine-2-carboxylic acid revealed an extensive network of intra- and intermolecular hydrogen bonds, which contribute to the stability of the compound's structure. The study presented insights into the molecular stacking and pi-pi interactions, indicating the potential of this compound in the development of advanced materials and its role in molecular engineering (Dobson & Gerkin, 1996).

Safety and Hazards

According to the European Chemicals Agency (ECHA), 3-Sulfanylpyrazine-2-carboxylic acid has been classified as Skin Corrosive 1B, which means it can cause skin burns and eye damage .

properties

IUPAC Name

2-sulfanylidene-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-5(9)3-4(10)7-2-1-6-3/h1-2H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQFBKFXVAFWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=S)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36931-81-4
Record name 3-sulfanylpyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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